molecular formula C6H15NO3 B3056260 Triethoxyamine CAS No. 69914-53-0

Triethoxyamine

Cat. No.: B3056260
CAS No.: 69914-53-0
M. Wt: 149.19 g/mol
InChI Key: NSSIZMPQSZKECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethoxyamine is an organic compound with the molecular formula C6H15NO3. It is a colorless liquid with a characteristic odor. This compound is often used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethoxyamine can be synthesized through the alkylation of ammonia with ethanol. The reaction can be represented as follows:

NH3+3C2H5OHN(C2H5)3+3H2O\text{NH}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{N}(\text{C}_2\text{H}_5)_3 + 3 \text{H}_2\text{O} NH3​+3C2​H5​OH→N(C2​H5​)3​+3H2​O

This reaction typically requires high temperatures and pressures over a dehydration or dehydrogenation catalyst .

Industrial Production Methods: In industrial settings, this compound is produced by reacting ammonia with ethanol, N,N-diethylacetamide with lithium aluminum hydride, ethyl chloride with ammonia under heat and pressure, and gas-phase catalytic hydrogenation of acetonitrile .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.

    Alkylation: Alkyl halides and dialkyl sulfates are used under controlled conditions to prevent over-alkylation.

    Salt Formation: Various organic and inorganic acids are used to form salts.

Major Products:

    Oxidation: this compound oxide.

    Alkylation: Quaternary ammonium compounds.

    Salt Formation: Water-soluble salts.

Comparison with Similar Compounds

Uniqueness: Triethoxyamine is unique due to its specific applications in antidepressant drug research and chemotherapy for Wilson Disease. Its ability to act as a base, nucleophile, and catalyst in various organic reactions also sets it apart from similar compounds.

Properties

IUPAC Name

(diethoxyamino)oxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSIZMPQSZKECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560750
Record name Triethoxyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69914-53-0
Record name Triethoxyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethoxyamine
Reactant of Route 2
Triethoxyamine
Reactant of Route 3
Reactant of Route 3
Triethoxyamine
Reactant of Route 4
Triethoxyamine
Reactant of Route 5
Triethoxyamine
Reactant of Route 6
Triethoxyamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.